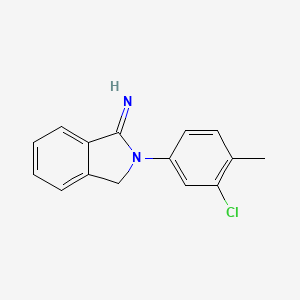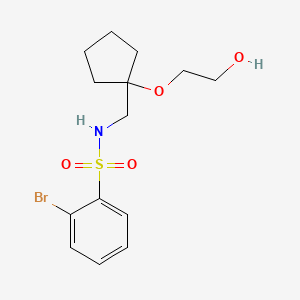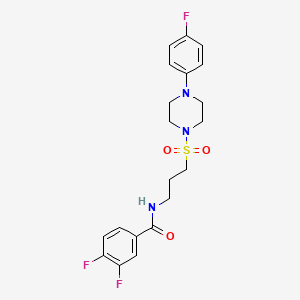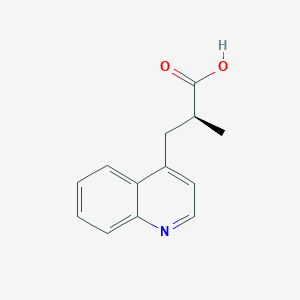![molecular formula C13H15BrO2S2 B2914683 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one CAS No. 1861-50-3](/img/structure/B2914683.png)
1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one is an organic compound characterized by the presence of a bromophenyl group and a butoxymethanethioyl sulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one typically involves multiple steps:
Formation of the Bromophenyl Intermediate: The initial step often involves the bromination of a phenyl ring to form 4-bromophenyl derivatives.
Thioester Formation: The bromophenyl intermediate is then reacted with a thioester precursor under controlled conditions to introduce the thioester functionality.
Butoxymethanethioyl Introduction:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or sulfide.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism by which 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one exerts its effects depends on its application:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in oxidative stress and cellular signaling.
類似化合物との比較
1-(4-Bromophenyl)ethanone: Lacks the thioester and butoxymethanethioyl groups, making it less versatile in chemical reactions.
4-Bromophenylthioacetate: Similar structure but with different functional groups, leading to different reactivity and applications.
Uniqueness: 1-(4-Bromophenyl)-2-[(butoxymethanethioyl)sulfanyl]ethan-1-one is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
特性
IUPAC Name |
O-butyl [2-(4-bromophenyl)-2-oxoethyl]sulfanylmethanethioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO2S2/c1-2-3-8-16-13(17)18-9-12(15)10-4-6-11(14)7-5-10/h4-7H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPHOHDSSSDOSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=S)SCC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(5-{[1-(2-methylpropyl)aziridin-2-yl]methoxy}naphthalen-1-yl)acetate](/img/structure/B2914600.png)
![ethyl 2-[2-(1-methylpyrazole-3-carbonyl)imino-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-3-yl]acetate](/img/structure/B2914601.png)

![2-Cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1h-pyrrol-3-yl]-n'-(2,5-dimethylfuran-3-carbonyl)prop-2-enehydrazide](/img/structure/B2914603.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2914606.png)


![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2914612.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl fluoride](/img/structure/B2914616.png)
![N1-(2,5-dimethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2914618.png)
![3-(Aminomethyl)-1-azabicyclo[2.2.2]octan-3-ol dihydrochloride](/img/structure/B2914619.png)


![2-((difluoromethyl)sulfonyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2914623.png)
